molecular formula C15H10Cl2F3NO2 B3041373 N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide CAS No. 286009-40-3

N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide

Cat. No.: B3041373
CAS No.: 286009-40-3
M. Wt: 364.1 g/mol
InChI Key: XMCNHLTYSRTTKO-UHFFFAOYSA-N
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Description

N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethoxy group, which is known for its electron-withdrawing properties, and two chlorine atoms, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-chloro-2-(2-chlorophenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .

Scientific Research Applications

N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, while the chlorine atoms contribute to its stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • N1-[4-(trifluoromethoxy)phenyl]-2-chloroacetamide
  • N1-[4-(trifluoromethoxy)phenyl]-2-bromo-2-(2-chlorophenyl)acetamide
  • N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-fluorophenyl)acetamide

Uniqueness

N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is unique due to the presence of both trifluoromethoxy and dichlorophenyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-chloro-2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2/c16-12-4-2-1-3-11(12)13(17)14(22)21-9-5-7-10(8-6-9)23-15(18,19)20/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNHLTYSRTTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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